molecular formula C15H19N3O B10886540 1-(Furan-2-ylmethyl)-4-(pyridin-3-ylmethyl)piperazine

1-(Furan-2-ylmethyl)-4-(pyridin-3-ylmethyl)piperazine

Cat. No.: B10886540
M. Wt: 257.33 g/mol
InChI Key: OBWYZCHETCOILX-UHFFFAOYSA-N
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Description

1-(Furan-2-ylmethyl)-4-(pyridin-3-ylmethyl)piperazine is an organic compound that features a piperazine ring substituted with furan and pyridine groups

Preparation Methods

The synthesis of 1-(Furan-2-ylmethyl)-4-(pyridin-3-ylmethyl)piperazine typically involves the reaction of furan-2-carbaldehyde with 4-(pyridin-3-ylmethyl)piperazine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

1-(Furan-2-ylmethyl)-4-(pyridin-3-ylmethyl)piperazine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where functional groups on the furan or pyridine rings are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(Furan-2-ylmethyl)-4-(pyridin-3-ylmethyl)piperazine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(Furan-2-ylmethyl)-4-(pyridin-3-ylmethyl)piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-(Furan-2-ylmethyl)-4-(pyridin-3-ylmethyl)piperazine can be compared with other similar compounds, such as:

    1-(Furan-2-ylmethyl)piperazine: Lacks the pyridine group, which may affect its chemical and biological properties.

    4-(Pyridin-3-ylmethyl)piperazine:

    1-(Furan-2-ylmethyl)-4-(pyridin-2-ylmethyl)piperazine: The position of the pyridine group is different, which can influence the compound’s behavior and interactions.

Properties

Molecular Formula

C15H19N3O

Molecular Weight

257.33 g/mol

IUPAC Name

1-(furan-2-ylmethyl)-4-(pyridin-3-ylmethyl)piperazine

InChI

InChI=1S/C15H19N3O/c1-3-14(11-16-5-1)12-17-6-8-18(9-7-17)13-15-4-2-10-19-15/h1-5,10-11H,6-9,12-13H2

InChI Key

OBWYZCHETCOILX-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CN=CC=C2)CC3=CC=CO3

Origin of Product

United States

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